2,5-Dibromo-3-butylthiophene

Organic Field-Effect Transistors Charge Transport Poly(3-alkylthiophene)

2,5-Dibromo-3-butylthiophene (CAS: 116971-10-9) is a C4-substituted 3-alkylthiophene monomer that serves as a critical precursor for the synthesis of regioregular poly(3-butylthiophene) (P3BT) and its copolymer derivatives via transition metal-catalyzed cross-coupling polymerizations. The butyl side chain confers moderate solubility in common organic solvents while maintaining a relatively high glass-transition temperature in the resulting polymer, a key trade-off that distinguishes it from longer-chain analogs.

Molecular Formula C8H10Br2S
Molecular Weight 298.04 g/mol
CAS No. 116971-10-9
Cat. No. B039698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-3-butylthiophene
CAS116971-10-9
Molecular FormulaC8H10Br2S
Molecular Weight298.04 g/mol
Structural Identifiers
SMILESCCCCC1=C(SC(=C1)Br)Br
InChIInChI=1S/C8H10Br2S/c1-2-3-4-6-5-7(9)11-8(6)10/h5H,2-4H2,1H3
InChIKeyYRSQCQUZWSQKKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dibromo-3-butylthiophene (CAS 116971-10-9) for Conductive Polymer Synthesis and Organic Electronics Procurement


2,5-Dibromo-3-butylthiophene (CAS: 116971-10-9) is a C4-substituted 3-alkylthiophene monomer that serves as a critical precursor for the synthesis of regioregular poly(3-butylthiophene) (P3BT) and its copolymer derivatives via transition metal-catalyzed cross-coupling polymerizations [1]. The butyl side chain confers moderate solubility in common organic solvents while maintaining a relatively high glass-transition temperature in the resulting polymer, a key trade-off that distinguishes it from longer-chain analogs [2]. As a dibrominated thiophene, it is ideally suited for palladium-catalyzed Suzuki and Stille couplings, as well as nickel-catalyzed Grignard metathesis (GRIM) polymerizations [3].

Why Generic Substitution of 2,5-Dibromo-3-butylthiophene Fails in High-Performance Organic Electronic Applications


Procurement specialists and researchers cannot simply interchange 2,5-dibromo-3-butylthiophene with other 2,5-dibromo-3-alkylthiophenes because the alkyl side-chain length directly and quantifiably governs the solubility, film-forming ability, and field-effect mobility of the resulting polymer [1]. Specifically, the butyl substituent provides a unique balance of moderate solubility and a high glass-transition temperature that resists thermal post-treatment annealing, unlike longer-chain analogs (e.g., hexyl, octyl) [2]. This results in a differentiated charge-carrier mobility profile that is not achievable with P3HT or other P3ATs, directly impacting device performance [1]. Furthermore, the chain-end reactivity and solubility of P3BT necessitate unique synthetic strategies for functionalization compared to other poly(3-alkylthiophene)s, as demonstrated by comparative studies [3].

Quantitative Differentiation Guide for 2,5-Dibromo-3-butylthiophene in Polymer Semiconductor Synthesis


Field-Effect Mobility Superiority of P3BT over Poly(3-decylthiophene)

A direct comparative study of poly(3-alkylthiophene) films showed that field-effect mobility decreases with increasing alkyl chain length [1]. The target polymer, poly(3-butylthiophene) (P3BT), demonstrated a significantly higher mobility than poly(3-decylthiophene) under identical processing conditions.

Organic Field-Effect Transistors Charge Transport Poly(3-alkylthiophene)

Enhanced Intra-Nanowire Mobility in P3BT Nanocomposites

Self-assembled crystalline nanowires of P3BT, synthesized from the target monomer, exhibit dramatically enhanced charge-carrier mobility when incorporated into nanocomposites [1]. This enhancement is significant compared to pure P3BT films.

Polymer Nanocomposites Charge Transport Poly(3-butylthiophene)

Polymerization Control: Narrow Molecular Weight Distribution via GRIM

The GRIM polymerization of 2,5-dibromo-3-butylthiophene, along with other 3-alkylthiophenes, proceeds via a quasi-living chain-growth mechanism, enabling precise control over molecular weight and polydispersity [1]. This is a key differentiator from traditional step-growth polymerizations.

Polymer Synthesis Grignard Metathesis Molecular Weight Control

High Regioregularity Achievable in P3BT vs. Regiorandom Analog

Poly(3-butylthiophene) synthesized from the target monomer can achieve a very high degree of regioregularity (head-to-tail, HT) when polymerized under optimized conditions [1]. This is in stark contrast to a regiorandom P3BT sample prepared with a different catalyst.

Polymer Microstructure Regioregularity Poly(3-butylthiophene)

Computational Confirmation of GRIM Polymerization Pathway and HT Selectivity

A detailed DFT study on the GRIM polymerization of 2,5-dibromo-3-butylthiophene revealed the energetic origins of head-to-tail (HT) selectivity, comparing the performance of Ni- and Pd-based catalysts [1]. The study identifies key transition states and intermediates (I1 and I2) that dictate the final polymer's regioregularity.

DFT Calculations Polymerization Mechanism Grignard Metathesis

Optimal Application Scenarios for 2,5-Dibromo-3-butylthiophene in Research and Industrial Development


Fabrication of Organic Field-Effect Transistors (OFETs) with Moderate Mobility Requirements

2,5-Dibromo-3-butylthiophene is a strategic choice for synthesizing P3BT as the active semiconducting layer in OFETs where the target mobility is in the range of 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹, particularly when high-temperature annealing is undesirable. As demonstrated by Pal and Nandi, P3BT offers a mobility advantage over longer-chain analogs like poly(3-decylthiophene) [1].

Development of High-Mobility Polymer Nanowire Composites

For researchers aiming to achieve charge-carrier mobilities approaching 0.1-0.2 cm² V⁻¹ s⁻¹ in solution-processed systems, this monomer is essential for producing P3BT nanowires. The work by Liu et al. shows that P3BT nanowire composites can achieve an intra-nanowire mobility of 0.2 cm² V⁻¹ s⁻¹, making it a viable candidate for high-performance, flexible electronic devices [1].

Synthesis of Well-Defined P3BT Block Copolymers via GRIM Polymerization

The quasi-living nature of the GRIM polymerization of 2,5-dibromo-3-butylthiophene allows for the synthesis of P3BT with controlled molecular weights (PDI = 1.2-1.5) and the creation of defined block copolymer architectures. This is critical for applications requiring precise morphological control, such as in organic photovoltaics (OPVs) and sensors [1].

Studies on the Relationship Between Side-Chain Length and Polymer Physical Properties

This monomer serves as a key component in comparative studies of poly(3-alkylthiophene)s. Its butyl side chain provides a specific balance of solubility and glass-transition temperature (Tg), which is notably higher than that of P3HT. This makes it a unique model compound for investigating the impact of alkyl chain length on polymer packing, thermal stability, and charge transport [1].

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